molecular formula C14H10N2O2 B3054457 9,10-Anthracenedione, 2,3-diamino- CAS No. 605-22-1

9,10-Anthracenedione, 2,3-diamino-

Cat. No.: B3054457
CAS No.: 605-22-1
M. Wt: 238.24 g/mol
InChI Key: QLYNDPSMXHPWNH-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 2,3-diamino- is a derivative of 9,10-anthracenediones, an important class among quinonic compounds of natural and synthetic origin . It has a molecular formula of C14H12N2O2 . These compounds are key structures for obtaining various dyes . They are also used as analytical reagents, color, and metal indicators .


Molecular Structure Analysis

The molecular structure of 9,10-Anthracenedione, 2,3-diamino- contains a total of 30 bonds; 20 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), and 2 primary amines .

Mechanism of Action

While the specific mechanism of action for 9,10-Anthracenedione, 2,3-diamino- is not mentioned, it’s known that these compounds can generate reactive oxygen species upon light activation, leading to cell death .

Safety and Hazards

9,10-Anthracenedione, 2,3-diamino- is potentially harmful if swallowed, causes serious eye irritation, may cause an allergic skin reaction, and causes skin irritation . It is also very toxic to aquatic life .

Future Directions

The practical applications of 9,10-Anthracenedione, 2,3-diamino- and its derivatives are constantly expanding . They are being studied for their pharmacological properties, including antibacterial, antifungal, anticancer, antioxidant, antiviral, immunostimulating, and antiprotozoal activity . The discovery of antitumor properties for several diamino-9,10-anthracenediones has been a significant development .

Properties

IUPAC Name

2,3-diaminoanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYNDPSMXHPWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297312
Record name 9,10-Anthracenedione, 2,3-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-22-1
Record name 9, 2,3-diamino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 2,3-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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